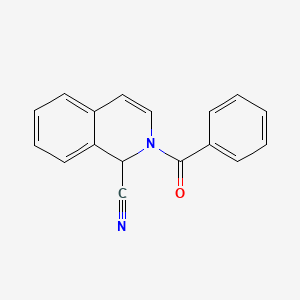

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168210. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzoyl-1H-isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRCCKPODGFADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282323 | |

| Record name | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784485 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

844-25-7 | |

| Record name | 844-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 844-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: Synthesis, Properties, and Applications

Introduction

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, commonly referred to as a Reissert compound, is a pivotal intermediate in synthetic organic chemistry.[1][2][3] First discovered by Arnold Reissert, this class of compounds has become indispensable for the functionalization of isoquinoline and related heterocyclic systems.[4] This guide provides an in-depth exploration of the properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. The unique reactivity of this molecule, stemming from the activated C-1 position, allows for the introduction of a wide array of substituents, making it a cornerstone in the synthesis of complex natural products and novel pharmaceutical agents.[1][5]

Physicochemical Properties

This compound is typically isolated as a pale brown solid or cream-colored rhombic crystals.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 844-25-7 | [6] |

| Molecular Formula | C₁₇H₁₂N₂O | [6][7] |

| Molecular Weight | 260.29 g/mol | [6][7] |

| Melting Point | 125–127 °C | [1] |

| Appearance | Pale brown solid / Cream rhombs | [1] |

| Purity | Typically ≥95% | [6][8] |

| Storage | Sealed in a dry place at room temperature | [8] |

Synthesis: The Reissert Reaction

The primary route to this compound is the Reissert reaction, which involves the treatment of isoquinoline with benzoyl chloride and a cyanide source, such as potassium or sodium cyanide.[1][4] The two-phase method developed by Popp and Blount is a particularly effective modification that often leads to higher yields.[1]

Mechanistic Pathway

The reaction proceeds through the formation of an N-acylisoquinolinium salt, which is then attacked by the cyanide ion at the C-1 position. This nucleophilic addition results in the formation of the stable 1,2-dihydronitrile product.

Caption: Mechanism of the Reissert Reaction.

Experimental Protocol: Two-Phase Synthesis

This protocol is adapted from the procedure described by Uff, Kershaw, and Neumeyer.[1]

Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, combine freshly distilled isoquinoline (1.0 eq) in dichloromethane and potassium cyanide (3.0 eq) in water.

-

Addition of Benzoyl Chloride: Stir the biphasic mixture vigorously and add freshly distilled benzoyl chloride (1.8 eq) dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the dichloromethane may reflux.

-

Reaction Monitoring: Continue stirring for an additional 3 hours at room temperature.

-

Work-up: Filter the reaction mixture. Separate the organic layer and wash it successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide, and finally with water.

-

Isolation and Purification: Dry the dichloromethane solution over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure. The crude solid can be recrystallized from boiling ethyl acetate to yield the pure product as cream-colored crystals.[1]

An improved method for the synthesis of related dihydroisoquinoline Reissert compounds involves adjusting the pH of the cyanide solution to 8 to prevent the formation of aldehyde by-products, which can significantly improve the yield.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the C-1 hydrogen. Deprotonation at this position with a suitable base (e.g., sodium hydride) generates a stabilized carbanion, which can then be alkylated or acylated. Subsequent hydrolysis of the resulting substituted Reissert compound provides a straightforward route to 1-substituted isoquinolines.[1]

This methodology has been widely applied in the synthesis of benzylisoquinoline and related alkaloids.[1]

Key Reactions:

-

Alkylation: The Reissert anion reacts with a variety of electrophiles, such as alkyl halides, to form 1-alkyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the Reissert compound or its alkylated derivatives can lead to the formation of isoquinoline-1-carboxylic acids or 1-substituted isoquinolines, respectively.

-

[4+2] Cycloaddition: The tetrafluoroborate salt of this compound has been shown to participate in regioselective [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex spiro compounds.[10][11][12]

Caption: Synthetic transformations of the Reissert compound.

Spectroscopic Characterization

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the isoquinoline and benzoyl moieties (approx. 7.0-8.5 ppm). A singlet for the proton at C-1. Protons of the dihydroisoquinoline ring. |

| ¹³C NMR | Signals for the aromatic carbons. A signal for the nitrile carbon (approx. 115-125 ppm). A signal for the amide carbonyl carbon (approx. 165-175 ppm). A signal for the C-1 carbon. |

| IR | A sharp absorption band for the nitrile (C≡N) stretch (approx. 2250-2200 cm⁻¹). A strong absorption for the amide carbonyl (C=O) stretch (approx. 1680-1630 cm⁻¹). C-H stretching and bending vibrations for the aromatic rings. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to its molecular weight (260.29 g/mol ). Characteristic fragmentation patterns involving the loss of the benzoyl group and the cyanide group. |

Predicted mass spectrometry data indicates a monoisotopic mass of 260.09497 Da.[15]

Safety and Handling

-

Handling: Use only in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[17]

-

Storage: Keep the container tightly closed and store in a cool, dry place.[8]

-

Toxicity: The presence of the nitrile group suggests that the compound may be toxic if swallowed, inhaled, or in contact with skin.[17]

Potential Applications in Drug Discovery

The 1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry.[18] Derivatives of Reissert compounds are valuable intermediates in the synthesis of biologically active molecules.[5][19] Research has indicated that compounds with similar structural features may possess neuroprotective properties and could be employed in the development of agents for neurodegenerative diseases.[5][19] Furthermore, this scaffold is utilized in the preparation of kinase inhibitors and other enzyme modulators for potential applications in oncology.[19]

References

-

Reaction of this compound Tetrafluoroborate Salt with 2-Arylmethylene-1,3-Indanediones. Regio- and Stereochemistry of the Reaction. Formation of Spiro Compounds - ResearchGate. (2003). Journal of Chemical Research, 2003(4), 208-210. [Link]

-

Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, 56, 19. [Link]

-

Graulich, A., Norberg, B., Liégeois, J.-F., & Wouters, J. (2007). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: An original Reissert compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3177-o3178. [Link]

-

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound - ResearchGate. (2007, August 10). [Link]

-

Reaction of 2‐Benzoyl‐1,2‐dihydroisoquinoline‐1‐carbonitrile Tetrafluoroborate Salt with 2‐Arylmethylene‐1,3‐indanediones. Regio‐ and Stereochemistry of the Reaction. Formation of Spiro Compounds. | Request PDF - ResearchGate. (2003, August 7). [Link]

-

Reaction of this compound tetrafluoroborate salt with 2-arylmethylene-1,3-indanediones. Regio - ResearchGate. (2003, April 1). [Link]

-

ChemInform Abstract: Reaction of this compound Tetrafluoroborate Salt with Diethyl Azodicarboxylate. An Unexpected Evolution of the Condensation-Rearrangement Product. | Request PDF - ResearchGate. (2003, August 7). [Link]

-

2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile (C17H12N2O) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reissert reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

IMPROVED SYNTHESIS OF DIHYDROISOQUINOLINE REISSERT COMPOUNDS - Semantic Scholar. (1993). HETEROCYCLES, 36(5), 1047-1050. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020, February 23). [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Medicinal Chemistry. [Link]

-

1-BENZOYL-6-PENTANYLOXY-3,4-DIHYDROISOQUINOLINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reissert reaction - Wikipedia [en.wikipedia.org]

- 5. Buy 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile [smolecule.com]

- 6. 844-25-7 | this compound - Moldb [moldb.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. PubChemLite - 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile (C17H12N2O) [pubchemlite.lcsb.uni.lu]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. fishersci.de [fishersci.de]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 19. 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile [myskinrecipes.com]

An In-depth Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: Structure, Mechanism, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a prominent member of the Reissert compound family. These compounds are pivotal intermediates in synthetic organic chemistry, particularly for the functionalization of isoquinoline scaffolds, which are prevalent in numerous natural products and pharmaceutical agents. This document delves into the molecular structure, physicochemical properties, and detailed synthesis of the title compound via the classical Reissert reaction. A core focus is placed on elucidating the mechanistic pathways of its key reactions, including anion formation, alkylation, condensation, and cycloaddition. Detailed experimental protocols, supported by mechanistic rationale and spectroscopic data, are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile synthetic building block.

Introduction: The Significance of Reissert Compounds

The isoquinoline moiety is a foundational structural motif in a vast array of biologically active compounds, most notably in alkaloids like morphine and berberine. Consequently, methods for the selective functionalization of the isoquinoline ring system are of paramount importance in medicinal chemistry and drug discovery. The Reissert reaction, first reported by Arnold Reissert in 1905, provides a powerful and elegant solution for introducing a substituent at the C-1 position of quinolines and isoquinolines.[1][2]

The reaction of an isoquinoline with an acyl chloride (such as benzoyl chloride) and a cyanide source yields an N-acyl-1-cyano-1,2-dihydroisoquinoline, commonly known as a Reissert compound.[3] this compound is the archetypal example derived from isoquinoline itself. Its true synthetic value lies in the mild acidity of the C-1 hydrogen, which can be easily removed by a base to form a stabilized anion. This anion serves as a potent nucleophile, enabling the introduction of a wide variety of electrophiles at the C-1 position, thus providing a gateway to a diverse range of 1-substituted isoquinoline derivatives.[4] This guide will explore the synthesis, structure, and rich reactive landscape of this important intermediate.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is central to its reactivity. The molecule features a dihydroisoquinoline ring N-acylated with a benzoyl group and substituted with a cyano group at the C-1 position.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| CAS Number | 844-25-7 | [5][6] |

| Molecular Formula | C₁₇H₁₂N₂O | [5][7] |

| Molecular Weight | 260.29 g/mol | [5][6] |

| Appearance | White to off-white powder | N/A |

| Boiling Point | 515.9°C at 760 mmHg | [5] |

| Density | 1.27 g/cm³ | [5] |

Synthesis via the Reissert Reaction: Mechanism and Protocol

The formation of this compound is a classic example of the Reissert reaction. The process involves the reaction of isoquinoline with benzoyl chloride and a cyanide source.[2]

Reaction Mechanism

The mechanism proceeds through two key steps:

-

N-Acylation: Isoquinoline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a highly electrophilic N-benzoylisoquinolinium intermediate. This activation step is critical, as it renders the C-1 position susceptible to nucleophilic attack.

-

Cyanide Addition: The cyanide ion (CN⁻) then attacks the activated C-1 position of the isoquinolinium salt. This addition reaction restores the aromaticity of the fused benzene ring and results in the formation of the stable 1,2-dihydroisoquinoline product.

Caption: Simplified mechanism of the Reissert reaction for isoquinoline.

Optimized Experimental Protocol

While the original Reissert reaction was performed in a biphasic methylene chloride/water system with potassium cyanide, this method can suffer from competitive hydrolysis of the reactive acid chloride, leading to reduced yields.[8] A superior, anhydrous method utilizes trimethylsilyl cyanide (TMSCN), which is soluble in organic solvents and reacts cleanly.

Objective: To synthesize this compound using an anhydrous method.

Materials:

-

Isoquinoline (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with isoquinoline and anhydrous DCM.

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Reagent Addition: Benzoyl chloride is added dropwise to the stirred solution over 10 minutes, followed by the dropwise addition of TMSCN over 10 minutes. The use of TMSCN avoids the aqueous conditions that can hydrolyze the benzoyl chloride.[8]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization (typically from an ethanol/water mixture) or column chromatography on silica gel to afford the pure product.

Key Reactions and Mechanistic Insights

The synthetic power of this compound stems from the reactivity of the proton at the C-1 position.

Anion Formation and Alkylation

The C-1 proton is rendered acidic by the adjacent electron-withdrawing cyano and N-benzoyl groups. Treatment with a suitable base (e.g., sodium hydride, n-butyllithium) generates a resonance-stabilized anion. This anion is a soft nucleophile that readily reacts with a variety of electrophiles, such as alkyl halides.

Caption: General workflow for the alkylation of a Reissert compound.

This two-step sequence of anion formation followed by electrophilic trapping and subsequent hydrolysis is a cornerstone of Reissert chemistry, providing access to a wide range of 1-substituted isoquinolines.[9]

Condensation with Carbonyls

The Reissert anion can also react with aldehydes and ketones in a condensation reaction. The initial adduct, upon hydrolysis, yields 1-isoquinolyl carbinols, which are valuable synthetic intermediates.

Cycloaddition Reactions

More advanced applications involve leveraging the Reissert system in cycloaddition reactions. For instance, the tetrafluoroborate salt of this compound can participate in regioselective [4+2] cycloaddition reactions with electron-deficient olefins.[10][11] This powerful transformation allows for the rapid construction of complex, spirocyclic heterocyclic systems, which are of significant interest in drug discovery for exploring three-dimensional chemical space.[12] These reactions highlight the versatility of Reissert compounds beyond simple functionalization.[10]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Key Features and Representative Data |

| ¹H NMR | - C1-H Proton: A characteristic singlet typically observed around 6.5 ppm. The chemical shift is highly diagnostic.[8] - Aromatic Protons: Complex multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the isoquinoline and benzoyl rings. |

| ¹³C NMR | - C1 Carbon: Signal appears around 60-65 ppm. - Cyano Carbon (C≡N): Signal observed in the range of 115-120 ppm. - Carbonyl Carbon (C=O): Signal appears around 165-170 ppm. |

| IR Spectroscopy | - Nitrile Stretch (C≡N): A sharp, medium-intensity band around 2240 cm⁻¹. - Amide Carbonyl Stretch (C=O): A strong, sharp band around 1660-1670 cm⁻¹. |

Note: Exact chemical shifts and absorption frequencies can vary with the solvent and specific substitution patterns.

Conclusion

This compound is far more than a simple reaction product; it is a master key for unlocking the synthetic potential of the isoquinoline nucleus. Through the formation of a stabilized anion, it provides a reliable and versatile platform for introducing a vast array of functional groups at the C-1 position. Its utility in alkylation, condensation, and advanced cycloaddition reactions underscores its importance as a strategic intermediate in the synthesis of complex heterocyclic molecules, natural products, and novel therapeutic agents. The robust protocols for its synthesis and the predictable nature of its reactivity ensure that this Reissert compound will remain an indispensable tool for researchers in organic and medicinal chemistry.

References

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. Reissert Reaction [drugfuture.com]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 844-25-7 | this compound - Moldb [moldb.com]

- 7. PubChemLite - 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile (C17H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Reissert Compounds: A Synthetic Chemist's In-depth Guide

Abstract

Since their discovery over a century ago, Reissert compounds have evolved from a chemical curiosity to indispensable building blocks in modern organic synthesis. This technical guide provides a comprehensive exploration of the chemistry of Reissert compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles of their formation, explore the mechanistic intricacies of their reactions, and showcase their strategic application in the synthesis of complex molecular architectures, with a particular focus on pharmacologically active agents. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.

Introduction: The Genesis and Significance of Reissert Chemistry

The journey of Reissert compounds began in 1905 with Arnold Reissert's investigation into the reaction of quinoline with benzoyl chloride and potassium cyanide.[1][2] This seminal work led to the isolation of a stable adduct, 1-benzoyl-2-cyano-1,2-dihydroquinoline, the first of what would come to be known as Reissert compounds.[1][3] These molecules are formally 1-acyl-2-cyano-1,2-dihydroquinolines or 2-acyl-1-cyano-1,2-dihydroisoquinolines and their analogues.[3]

Initially, their chemistry was primarily explored through their hydrolysis to aldehydes and quinaldic or isoquinaldic acids, a transformation known as the Reissert reaction.[1][2][3] However, the true synthetic potential of Reissert compounds lies in the reactivity of the C-2 (for quinolines) or C-1 (for isoquinolines) position. The presence of the N-acyl group acidifies the adjacent proton, allowing for deprotonation to form a stabilized anion. This anion acts as a potent nucleophile, enabling the introduction of a wide array of substituents, thereby transforming a simple heterocycle into a highly functionalized, value-added intermediate. This unique reactivity profile has cemented their importance as versatile synthons for the construction of complex heterocyclic systems, particularly in the realm of natural product synthesis and medicinal chemistry.[4]

The Classic Reissert Reaction: Synthesis and Mechanism

The traditional synthesis of Reissert compounds involves the treatment of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide.[3] The reaction proceeds through the formation of a highly electrophilic N-acylquinolinium (or isoquinolinium) intermediate. This activated species is then susceptible to nucleophilic attack by the cyanide ion at the C-2 (or C-1) position, affording the dihydroquinoline (or dihydroisoquinoline) product.

Diagram 1: Generalized Mechanism of the Classic Reissert Reaction. This diagram illustrates the key steps in the formation of a Reissert compound from quinoline.

A significant advancement in the synthesis of Reissert compounds is the use of a two-phase system (e.g., dichloromethane-water), which often provides higher yields by improving the solubility of both reactants and products.[5] More recently, the use of trimethylsilyl cyanide (TMSCN) in an anhydrous organic solvent, often with a Lewis acid catalyst like aluminum chloride, has become a preferred method.[6] This approach avoids the use of aqueous conditions, which can lead to side reactions, and is compatible with a wider range of sensitive substrates.

Experimental Protocol: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile

The following protocol is adapted from a validated procedure in Organic Syntheses, a testament to its reliability and reproducibility.[5] This procedure utilizes the advantageous two-phase system.

Materials and Reagents:

-

Isoquinoline (freshly distilled)

-

Dichloromethane (DCM)

-

Potassium cyanide (KCN) (Caution: Highly Toxic!)

-

Benzoyl chloride (freshly distilled)

-

Dicalite Speedex (or Celite)

Procedure:

-

Caution! This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, charge freshly distilled isoquinoline (0.499 mole) dissolved in 400 mL of dichloromethane.

-

In a separate beaker, dissolve potassium cyanide (1.50 moles) in 200 mL of water and add this to the reaction flask.

-

Stir the biphasic mixture vigorously. Add freshly distilled benzoyl chloride (0.900 mole) from the dropping funnel over a period of 1 hour. An exothermic reaction will occur, and the dichloromethane may reflux.

-

After the addition is complete, continue stirring vigorously for an additional 3 hours.

-

Filter the resulting brown reaction mixture through a pad of Dicalite Speedex (approx. 20 g).

-

Wash the filter cake with 200 mL of water, followed by 200 mL of dichloromethane.

-

Separate the layers of the filtrate. Wash the organic layer with water, then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-benzoyl-1,2-dihydroisoquinaldonitrile, which can be further purified by recrystallization.

The Reissert Anion: A Gateway to Molecular Diversity

The synthetic utility of Reissert compounds stems from the acidity of the C-H bond at the position of cyanation. Treatment with a suitable base, such as sodium hydride in DMF, generates a resonance-stabilized anion.[5] This "Reissert anion" is a powerful carbon-based nucleophile that can react with a wide range of electrophiles, enabling the introduction of alkyl, acyl, and other functional groups.

Diagram 2: Generation and Reactivity of the Reissert Anion. This workflow highlights the key synthetic transformation enabled by Reissert compounds.

This two-step sequence—Reissert compound formation followed by anion generation and alkylation—provides a powerful method for the C-1 functionalization of isoquinolines. This strategy has been extensively used in the total synthesis of numerous alkaloids, where the Reissert methodology allows for the key construction of carbon-carbon bonds.[4] For instance, the total synthesis of the benzylisoquinoline alkaloid cristadine was achieved using a suitably substituted Reissert compound as a key intermediate.[4]

Modern Frontiers: Asymmetric Reissert Reactions

A significant breakthrough in Reissert chemistry has been the development of catalytic, enantioselective variants. The challenge in developing such reactions is twofold: the harsh electrophiles (acid halides) can decompose the catalyst, and the reactive acylquinolinium intermediate is conformationally flexible, which can lead to poor stereocontrol.[7]

Pioneering work by Shibasaki and others has demonstrated the efficacy of Lewis acid-Lewis base bifunctional catalysts in promoting asymmetric Reissert-type reactions.[7][8][9] These catalysts operate through a cooperative mechanism where the Lewis acidic site (e.g., aluminum) activates the N-acylquinolinium intermediate, while the Lewis basic site (e.g., a phosphine oxide) activates the nucleophile (TMSCN).[9] This dual activation pre-organizes the transition state, favoring the attack of the cyanide from a specific face and leading to high levels of enantioselectivity.[7]

Diagram 3: Conceptual Model of a Catalytic Asymmetric Reissert Reaction. The bifunctional catalyst orchestrates the approach of the nucleophile to the electrophile, inducing chirality.

This asymmetric methodology has proven to be exceptionally powerful. For example, a catalytic enantioselective Reissert-type reaction was a key step in the efficient synthesis of (-)-L-689,560, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10] The reaction proceeded with high yield and enantioselectivity (91% yield, 93% ee) using just 1 mol% of the catalyst, showcasing the practical utility of this approach in constructing complex, chiral molecules of medicinal importance.[10]

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Al-Li-BINOL (ALB) | Quinoline | 99 | 96 | [10] |

| Al-Li-BINOL (ALB) | 6-Methoxyquinoline | 99 | 95 | [10] |

| Al-sulfoxide | Pyridine | 99 | 92 | [8][9] |

| Al-phosphine sulfide | Pyridine | 99 | 91 | [8][9] |

Table 1: Performance of Selected Bifunctional Catalysts in Asymmetric Reissert-Type Reactions.

Applications in Drug Discovery and Development

The inherent ability of the Reissert reaction to functionalize nitrogen-containing heterocycles makes it a valuable tool in drug discovery. Quinolines, isoquinolines, and related N-heterocycles are privileged scaffolds, appearing in a vast number of approved drugs and clinical candidates. The Reissert methodology provides a direct route to modify these core structures, enabling the exploration of structure-activity relationships (SAR).

One innovative application is in mimicking the metabolism of drug candidates. Aldehyde oxidase (AO) is a key enzyme in drug metabolism that often hydroxylates electron-deficient N-heterocycles.[11][12] A tandem N-oxidation/Reissert-Henze-type reaction sequence on quinoline-containing drugs has been shown to effectively generate the corresponding AO metabolites.[11] This chemical approach provides access to significant quantities of metabolites for toxicological and pharmacological evaluation, a critical step in the drug development pipeline that can otherwise be a major bottleneck.[11]

Furthermore, Reissert analogs themselves have been investigated as potential therapeutic agents. For instance, novel quinoline and quinoxaline derivatives prepared via modified Reissert methods have been identified as inhibitors of HIV-1 Reverse Transcriptase.[13]

The convergence and efficiency of Reissert chemistry also lend themselves to modern synthetic strategies like domino or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, are highly desirable in drug discovery for their ability to rapidly generate molecular complexity from simple starting materials.[14][15][16] Reissert intermediates can be designed to participate in such cascades, further enhancing their utility in building libraries of complex molecules for biological screening.

Conclusion and Future Outlook

From its origins as a method for preparing aldehydes, the Reissert reaction has blossomed into a sophisticated and versatile platform for heterocyclic synthesis. The ability to transform simple quinolines and isoquinolines into highly functionalized, stereochemically defined building blocks has had a profound impact on the synthesis of natural products and medicinally relevant molecules. The development of catalytic asymmetric variants represents a paradigm shift, enabling the efficient construction of chiral heterocycles that were previously difficult to access.

As the demand for more efficient and sustainable synthetic methods grows, the principles of Reissert chemistry will undoubtedly continue to inspire new innovations. The integration of Reissert reactions into domino sequences and their application in fields like metabolite synthesis and fragment-based drug design highlight the enduring relevance of this century-old transformation. For the modern synthetic chemist, a thorough understanding of Reissert chemistry is not just an academic exercise but a practical tool for solving complex synthetic challenges at the forefront of chemical science.

References

-

Takamura, M., Funabashi, K., Kanai, M., & Shibasaki, M. (2000). Asymmetric Reissert-type Reaction Promoted by Bifunctional Catalyst. Journal of the American Chemical Society, 122(26), 6327–6328. [Link]

-

Inokuma, T., et al. (2011). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 7, 1426-1432. [Link]

-

Ichikawa, E., Suzuki, M., Yabu, K., Albert, M., Kanai, M., & Shibasaki, M. (2004). New entries in Lewis acid-Lewis base bifunctional asymmetric catalyst: catalytic enantioselective Reissert reaction of pyridine derivatives. Journal of the American Chemical Society, 126(38), 11808–11809. [Link]

-

Ichikawa, E., Suzuki, M., Yabu, K., Albert, M., Kanai, M., & Shibasaki, M. (2004). New Entries in Lewis Acid−Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (2023). Reissert reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Narayanan, K., & Sankar, C. (1982). Synthesis of alkaloids using Reissert compounds. V. Synthesis of 1-(4'-hydroxy-3'-methoxybenzyl)-7-hydroxy-6-methoxyisoquinoline (cristadine). Journal of the Chemical Society, Perkin Transactions 1, 583-586. [Link]

-

A. A. Mohamed, et al. (2022). Cascade and Domino Reactions: Efficiency in Complex Organic Synthesis. ChemistrySelect. [Link]

-

Organic Syntheses Procedure. [Link]

-

Reissert Reaction (Grosheintz-Fischer-Reissert Aldehyde Synthesis). Merck Index. [Link]

-

Reissert Reaction. LookChem. [Link]

-

Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Popp, F. D. (1979). Developments in the Chemistry of Reissert Compounds (1968-1978). Advances in Heterocyclic Chemistry. [Link]

-

Kanai, M., et al. (2001). Catalytic enantioselective Reissert-type reaction: development and application to the synthesis of a potent NMDA receptor antagonist (-)-L-689,560. Journal of the American Chemical Society. [Link]

-

Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, 56, 19. [Link]

-

Schiess, R., et al. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society. [Link]

-

Recent advances in the application of indoles in multicomponent reactions. ResearchGate. [Link]

-

Application of the Ritter reaction in the total synthesis of natural alkaloids. ResearchGate. [Link]

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Bentham Science. [Link]

-

Parikh, A., Parikh, H., & Parikh, K. (2012). Reissert Indole Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Velázquez, S., et al. (2001). Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. 1. Quinoline and quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 11(1), 35-38. [Link]

-

Evans, D. A., & Truesdale, L. K. (1973). TRIMETHYLSILYL CYANIDE. Organic Syntheses, 53, 135. [Link]

-

General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N- Oxidation/Reissert-Henze-Type Reaction. PubMed. [Link]

-

Asymmetric Reissert-type Reaction Promoted by Bifunctional Catalyst. Figshare. [Link]

-

Domino Reactions in Drug Design and Discovery. PubMed. [Link]

-

Reissert reaction. ResearchGate. [Link]

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Ingenta Connect. [Link]

-

Special Issue : Multicomponent and Domino Reactions in Drug Discovery. MDPI. [Link]

-

Reissert Indole Synthesis. ResearchGate. [Link]

-

Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. [Link]

Sources

- 1. Reissert Reaction [drugfuture.com]

- 2. Reissert Reaction - Chempedia - LookChem [lookchem.com]

- 3. Reissert reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New entries in Lewis acid-Lewis base bifunctional asymmetric catalyst: catalytic enantioselective Reissert reaction of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic enantioselective Reissert-type reaction: development and application to the synthesis of a potent NMDA receptor antagonist (-)-L-689,560 using a solid-supported catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N- Oxidation/Reissert-Henze-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. 1. Quinoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Domino Reactions in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (A Reissert Compound)

CAS Number: 844-25-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Reissert Compounds

In the landscape of heterocyclic chemistry, Reissert compounds, such as 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, represent a versatile and powerful class of synthetic intermediates. First described by Arnold Reissert in 1905, these N-acyl-dihydroisoquinoline- or N-acyl-dihydroquinoline-carbonitriles have become indispensable tools for the functionalization of isoquinoline and quinoline ring systems.[1][2] Their true value lies in the strategic placement of a cyano group at the C-1 position, which, upon deprotonation, generates a stabilized carbanion. This nucleophilic center is the cornerstone of their synthetic utility, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures, many of which are relevant to medicinal chemistry and drug development.[3]

This guide provides a comprehensive overview of this compound, delving into its synthesis, mechanistic underpinnings, and applications, with a particular focus on the rationale behind the experimental methodologies.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 844-25-7 | [4][5][6][7] |

| Molecular Formula | C₁₇H₁₂N₂O | [4][5][6][7] |

| Molecular Weight | 260.29 g/mol | [4][5][6][7] |

| Appearance | Pale brown to cream solid | [4] |

| Melting Point | 125–127 °C | [4] |

| Boiling Point | 515.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.27 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate | [4] |

The Reissert Reaction: Synthesis of this compound

The synthesis of this compound is a classic example of the Reissert reaction. This reaction proceeds by the treatment of isoquinoline with benzoyl chloride and a cyanide source, typically potassium cyanide. The choice of a two-phase system (e.g., dichloromethane and water) is a critical experimental parameter that facilitates the reaction between the water-soluble cyanide salt and the organic-soluble isoquinoline and acyl chloride.

Mechanistic Rationale

The mechanism of the Reissert reaction is a well-established sequence of nucleophilic additions. Understanding this mechanism is key to troubleshooting the reaction and adapting it for different substrates.

Caption: Mechanism of the Reissert Reaction for the synthesis of this compound.

The initial acylation of the isoquinoline nitrogen is a crucial activation step. It transforms the pyridine ring into a more electrophilic isoquinolinium salt, which is then susceptible to nucleophilic attack by the cyanide ion at the C-1 position. The benzoyl group serves not only as an activating group but also as a protecting group for the nitrogen atom.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of Reissert compounds.[4]

Materials:

-

Isoquinoline

-

Benzoyl chloride

-

Potassium cyanide

-

Dichloromethane

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, a solution of isoquinoline in dichloromethane is prepared.

-

An aqueous solution of potassium cyanide is added to the flask.

-

The mixture is stirred vigorously to ensure efficient mixing of the two phases.

-

Benzoyl chloride is added dropwise from the dropping funnel over a period of one hour. The reaction is exothermic, and the temperature may rise, causing the dichloromethane to reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

-

The organic layer is separated, washed sequentially with water, dilute sodium hydroxide solution, and again with water. The washing steps are essential to remove unreacted benzoyl chloride, potassium cyanide, and any acidic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from hot ethyl acetate to afford the product as a crystalline solid.

Self-Validating System: The purity of the final product can be readily assessed by its melting point, which should be sharp and within the expected range (125–127 °C). Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended to confirm the structure.

Synthetic Applications in Drug Development

The synthetic utility of this compound stems from the acidity of the C-1 proton. Treatment with a strong base, such as sodium hydride, generates a resonance-stabilized anion that can react with a variety of electrophiles. This opens a gateway to a diverse range of 1-substituted isoquinoline derivatives, which are common scaffolds in many biologically active compounds and natural products.

Alkylation and Arylation

The Reissert anion readily undergoes alkylation and arylation reactions, providing a straightforward route to 1-alkyl and 1-arylisoquinolines. These moieties are present in numerous isoquinoline alkaloids with a wide spectrum of pharmacological activities.

Caption: General workflow for the alkylation of this compound.

Cycloaddition Reactions

This compound and its derivatives can also participate in cycloaddition reactions, further expanding their synthetic versatility. For instance, they can react as a four-pi-electron component in [4+2] cycloadditions with various dienophiles.[5] These reactions provide access to complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Conclusion

This compound is more than just a chemical compound; it is a testament to the ingenuity of organic synthesis. Its preparation via the Reissert reaction and its subsequent transformations provide a robust platform for the synthesis of a vast array of isoquinoline derivatives. For researchers and professionals in drug development, a thorough understanding of the principles and experimental nuances of Reissert chemistry is a valuable asset in the quest for new and effective medicines. The ability to strategically functionalize the isoquinoline core opens up a world of possibilities for creating novel molecular entities with tailored pharmacological profiles.

References

A Comprehensive Guide to the IUPAC Nomenclature of Reissert Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Reissert compounds. As a class of compounds significant in organic synthesis and medicinal chemistry, a clear and unambiguous naming convention is paramount for effective scientific communication. This document will deconstruct the nomenclature rules, offering insights into the logic behind them and providing clear, step-by-step instructions for naming these complex heterocyclic structures.

Introduction to Reissert Compounds

Reissert compounds are adducts formed from the reaction of a quinoline, isoquinoline, or related nitrogen-containing heterocycle with an acyl chloride and a cyanide source, typically potassium cyanide.[1] The resulting structure is a dihydro-N-acyl-cyano-substituted heterocycle.[2][3][4] The seminal work by Arnold Reissert in 1905 laid the foundation for the synthesis of these versatile intermediates, which have since found widespread application in the synthesis of a variety of complex molecules, including natural products and pharmacologically active agents.[1][5]

A defining feature of Reissert compounds is the formal addition of an acyl group to the nitrogen atom and a cyano group to the adjacent carbon atom of the C=N bond within the heterocycle.[2][3][4] This transformation introduces two new functional groups and a stereocenter, significantly increasing the molecular complexity and synthetic potential of the parent heterocycle.

The Core Principles of IUPAC Nomenclature for Heterocyclic Systems

The systematic naming of Reissert compounds relies on the established principles of IUPAC nomenclature for organic compounds, with a particular focus on heterocyclic systems.[6][7] The primary system employed for naming the core heterocyclic scaffold is the Hantzsch-Widman nomenclature .[8][9][10] This system provides a systematic method for naming monocyclic heterocyclic compounds containing one or more heteroatoms.[9][11]

The key components of a systematic IUPAC name for a Reissert compound are:

-

The Parent Heterocycle: Identifying the core heterocyclic ring system (e.g., quinoline or isoquinoline).

-

Indication of Saturation: Specifying the degree of saturation in the heterocyclic ring.

-

Substituents: Naming and numbering the acyl and cyano groups, as well as any other substituents on the ring system.

Step-by-Step Guide to Naming Reissert Compounds

The systematic name for a Reissert compound is constructed by following a logical sequence of steps that define the parent structure and its modifications.

Step 1: Identify the Parent Heterocycle and Indicate Saturation

The parent heterocycle is the quinoline or isoquinoline ring system from which the Reissert compound is derived. Since the Reissert reaction results in the reduction of one of the double bonds in the nitrogen-containing ring, the parent name must be modified to indicate this change in saturation. This is achieved by using the prefix "dihydro-".

For a Reissert compound derived from quinoline, the parent name becomes dihydroquinoline . For one derived from isoquinoline, it is dihydroisoquinoline . The positions of the two hydrogen atoms added are specified by locants (numbers) preceding the "dihydro" prefix. In a standard Reissert compound, these are at positions 1 and 2.

Step 2: Name the Acyl and Cyano Substituents

The two key substituents introduced during the Reissert reaction are the acyl group and the cyano group.

-

Acyl Group: The acyl group (R-C=O) is named by taking the name of the corresponding carboxylic acid and replacing the "-oic acid" or "-ic acid" suffix with "-oyl".[12][13] For example, an acetyl group (from acetic acid) is named as such, and a benzoyl group (from benzoic acid) is named benzoyl. This acyl group is attached to the nitrogen atom (position 1).

-

Cyano Group: The cyano group (-C≡N) is treated as a substituent and is named using the prefix "cyano-". In Reissert compounds, this group is attached to the carbon atom at position 2. When the cyano group is the principal functional group, the suffix "-carbonitrile" is used.[6] For Reissert compounds, it is typically treated as a substituent.

Step 3: Numbering the Heterocyclic Ring System

The numbering of the atoms in the heterocyclic ring is crucial for correctly assigning the positions of the substituents. The numbering follows the established IUPAC rules for fused heterocyclic systems. For both quinoline and isoquinoline, the numbering starts from an atom in the benzene ring adjacent to the fusion and proceeds to give the heteroatom the lowest possible number.

-

Quinoline: The nitrogen atom is at position 1.

-

Isoquinoline: The nitrogen atom is at position 2.

In the resulting dihydro-system of a Reissert compound, the numbering of the parent heterocycle is retained.

Step 4: Assembling the Full IUPAC Name

The complete IUPAC name is assembled by combining the names of the substituents with the name of the parent dihydro-heterocycle, using locants to indicate their positions. The substituents are listed in alphabetical order.

General Structure of the Name:

[Position]-[Acyl Group Name]-[Position]-[Cyano Group Name]-[Positions]-dihydro-[Parent Heterocycle Name]

Example: A Classic Reissert Compound

Let's consider the Reissert compound formed from quinoline, benzoyl chloride, and potassium cyanide.

-

Parent Heterocycle: Quinoline

-

Saturation: 1,2-dihydroquinoline

-

Substituents:

-

An acyl group derived from benzoic acid: benzoyl at position 1.

-

A cyano group: cyano at position 2.

-

Combining these components alphabetically gives the IUPAC name:

1-Benzoyl-2-cyano-1,2-dihydroquinoline

Similarly, for the Reissert compound derived from isoquinoline:

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

Visualization of Reissert Compound Nomenclature

The following diagrams illustrate the core structures and the IUPAC numbering scheme for quinoline- and isoquinoline-based Reissert compounds.

Caption: Core structures and nomenclature breakdown for typical Reissert compounds.

Challenges and Considerations in Nomenclature

While the systematic approach described above covers the majority of Reissert compounds, certain variations and complex substitution patterns can introduce challenges.

-

Substituted Parent Heterocycles: If the starting quinoline or isoquinoline is substituted, these substituents must be named and numbered according to standard IUPAC rules, and their names are included as prefixes in the final name.

-

Different Acyl Groups: The nature of the acyl group can vary widely. The naming convention for the acyl group must be correctly applied, whether it is a simple alkyl acyl group or a more complex aromatic or heterocyclic acyl group.[12][14][15]

-

Stereochemistry: Reissert compounds possess a stereocenter at the carbon bearing the cyano group. The absolute configuration (R or S) can be specified at the beginning of the name using the Cahn-Ingold-Prelog priority rules.

-

Trivial Names: While IUPAC nomenclature provides a systematic and unambiguous way to name compounds, trivial names are sometimes used in the literature.[16] It is important for researchers to be aware of these common names but to use the systematic IUPAC name in formal publications and databases to avoid ambiguity.

Conclusion

A thorough understanding of IUPAC nomenclature is essential for any scientist working with Reissert compounds. The systematic approach, grounded in the principles of heterocyclic and substitutive nomenclature, provides a clear and unambiguous method for naming these structurally diverse and synthetically valuable molecules. By following the step-by-step process outlined in this guide, researchers can confidently and accurately communicate their work, ensuring clarity and precision in the scientific record. The use of systematic names is also critical for accurate indexing and searching in chemical databases like those provided by the Chemical Abstracts Service (CAS).[17][18][19]

References

-

Hantzsch–Widman nomenclature. In Wikipedia. Retrieved from [Link]

-

Heterocyclic Nomenclature. (n.d.). Retrieved from [Link]

-

Derese, S. (2014). Nomenclature of heterocyclic compounds. Slideshare. Retrieved from [Link]

-

Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

IUPAC. (2014). Reissert compounds. In Compendium of Chemical Terminology (the "Gold Book"). Retrieved from [Link]

-

Numbering in Hantzsch-Widman heterocycle nomenclature. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

IUPAC Gold Book - Reissert compounds (R05253). (n.d.). Retrieved from [Link]

-

IUPAC. (2025). Reissert compounds. In Compendium of Chemical Terminology (5th ed.). Retrieved from [Link]

-

Reissert reaction. In Wikipedia. Retrieved from [Link]

-

Chemical Abstracts Service. (n.d.). Naming and Indexing of Chemical Substances for Chemical AbstractsTM. Retrieved from [Link]

-

McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549. [Link]

-

IUPAC nomenclature of organic chemistry. In Wikipedia. Retrieved from [Link]

-

IUPAC. (2004). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). Retrieved from [Link]

-

Popp, F. D., Blount, W., & Melvin, P. (1961). Reissert Compound Studies. II. Nature of the Quinoline1, 2. The Journal of Organic Chemistry, 26(11), 4930–4932. [Link]

-

IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. Pure and Applied Chemistry, 92(3), 527-539. [Link]

-

Organic Nomenclature. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Kanemasa, S., Oderaotoshi, Y., Sakaguchi, S., Yamamoto, H., Tanaka, J., Wada, E., & Curran, D. P. (2001). Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist (−)-L-689,560 Using a Solid-Supported Catalyst. Journal of the American Chemical Society, 123(48), 11853–11864. [Link]

-

Naming Carboxylic Acid Derivatives. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Naming Carboxylic Acid Derivatives. (n.d.). Fiveable. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives. (n.d.). In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. Retrieved from [Link]

-

Ch20: Nomenclature of Carboxylic Acid Derivatives. (n.d.). University of Calgary. Retrieved from [Link]

-

Naming Carboxylic Acid Derivatives. (2025, March 5). Chemistry LibreTexts. Retrieved from [Link]

-

CAS Registry - List Details. (2024, May 8). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Medicosis Perfectionalis. (2023, August 7). IUPAC naming for Organic Compounds (30 Examples) [Video]. YouTube. [Link]

Sources

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. iupac.org [iupac.org]

- 8. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 10. Nomenclature of heterocyclic compounds | PDF [slideshare.net]

- 11. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 12. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 13. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Nomenclature [www2.chemistry.msu.edu]

- 17. web.cas.org [web.cas.org]

- 18. CAS Common Chemistry [commonchemistry.cas.org]

- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data within this Guide

As a novel research chemical, 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS No. 844-25-7) lacks comprehensive, publicly available toxicological and safety data.[1] This guide has been developed by synthesizing information on structurally similar compounds and adhering to the precautionary principle for handling chemicals with unknown hazard profiles. The recommendations herein are based on the best available information and are intended to foster a culture of safety in the laboratory. All users should supplement this guidance with their institution's specific safety protocols and a thorough risk assessment before commencing any work.

Hazard Assessment: An Analog-Based Approach

Given the absence of specific toxicity data for this compound, we turn to its structural analog, 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile (CAS No. 13721-17-0), for which a Globally Harmonized System (GHS) classification is available. This analog is classified as Acutely Toxic, Category 4, with the hazard statement H302: Harmful if swallowed.[2]

Based on this, it is prudent to handle this compound as a substance with at least a comparable level of oral toxicity. Due to the presence of the nitrile group (-CN), there is also a potential for the release of hydrogen cyanide upon decomposition (e.g., through strong hydrolysis or combustion), which is highly toxic.

Inferred Hazard Profile:

| Hazard Class | GHS Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed | Analogy to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile[2] |

| Acute Toxicity, Dermal | Unknown | Handle with caution to avoid skin contact | Precautionary Principle |

| Acute Toxicity, Inhalation | Unknown | Handle in a well-ventilated area, preferably a fume hood | Precautionary Principle |

| Skin Corrosion/Irritation | Unknown | Assume potential for irritation | Precautionary Principle |

| Eye Damage/Irritation | Unknown | Assume potential for irritation | Precautionary Principle |

Prudent Exposure Controls and Personal Protective Equipment (PPE)

When handling a compound with an incomplete hazard profile, robust engineering controls and a comprehensive PPE strategy are paramount. The overarching principle is to minimize all potential routes of exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

-

Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling this compound should include:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]

-

Hand Protection: Nitrile or neoprene gloves should be worn.[4] Inspect gloves for integrity before each use and change them frequently, especially if contamination is suspected.

-

Body Protection: A flame-resistant lab coat.[4]

-

Respiratory Protection: Typically not required when working in a functional chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

-

Avoid the generation of dust.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Storage:

-

Store in a tightly sealed, properly labeled container.[4]

-

The label should clearly identify the compound as hazardous.[4]

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Store in secondary containment to prevent the spread of material in case of a spill.[4]

-

Segregate from incompatible materials.

Experimental Workflow: A Safety-First Approach

The following diagram illustrates a recommended workflow for handling this compound, emphasizing integrated safety checkpoints.

Caption: A stepwise workflow emphasizing safety checks at each stage of handling.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

Spill Response:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Do not allow the material to enter drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 844-25-7 | [1] |

| Molecular Formula | C17H12N2O | [5][6] |

| Molecular Weight | 260.29 g/mol | [5][6] |

| Appearance | Solid (assumed) | General chemical knowledge |

| Boiling Point | 515.9°C at 760 mmHg (Predicted) | [6] |

| Flash Point | 265.8°C (Predicted) | [6] |

| Density | 1.27 g/cm³ (Predicted) | [6] |

The Reissert Reaction Context

This compound is a type of Reissert compound.[7] The Reissert reaction involves the reaction of quinolines or isoquinolines with an acid chloride and a cyanide source to form N-acyl-dihydroquinoline- or isoquinoline-carbonitriles.[8] These compounds are valuable intermediates in organic synthesis.

Caption: The role of Reissert compounds as synthetic intermediates.

Conclusion

While this compound is a valuable tool in chemical research, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By treating this compound with the respect due to a substance of unknown but potentially significant toxicity, and by adhering to the principles of good laboratory practice, researchers can mitigate the risks and continue their important work safely. Always prioritize a thorough risk assessment and consult your institution's safety professionals before beginning any new experimental protocol.

References

-

PubChem. (n.d.). 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Relevant university safety SOP link, if available; otherwise, cite general lab safety guidelines]

-

ResearchGate. (2003). Reaction of this compound Tetrafluoroborate Salt with 2-Arylmethylene-1,3-Indanediones. Regio- and Stereochemistry of the Reaction. Formation of Spiro Compounds. Retrieved from [Link]

-

Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety. Retrieved from [Link]

-

UT Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]

-

ResearchGate. (2003). Reaction of this compound tetrafluoroborate salt with 2-arylmethylene-1,3-indanediones. Regio-. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2‐Benzoyl‐1,2‐dihydroisoquinoline‐1‐carbonitrile Tetrafluoroborate Salt with 2‐Arylmethylene‐1,3‐indanediones. Regio‐ and Stereochemistry of the Reaction. Formation of Spiro Compounds. Retrieved from [Link]

-

ATSDR. (n.d.). Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile (C17H12N2O). Retrieved from [Link]

-

ResearchGate. (2007). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound. Retrieved from [Link]

-

NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles: 1-Benzylisoquinoline. Retrieved from [Link]

-

Uncensorable Wikipedia on IPFS. (n.d.). Reissert reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reissert compounds in the synthesis of thienoindolizines. Retrieved from [Link]

Sources

- 1. 844-25-7 | this compound - Moldb [moldb.com]

- 2. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. twu.edu [twu.edu]

- 5. PubChemLite - 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile (C17H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

An In-Depth Technical Guide to the Solubility and Physical Properties of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

This technical guide provides a comprehensive overview of the known physical properties and solubility characteristics of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a member of the Reissert compound family.[1] This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this compound in their experimental workflows.

Introduction: The Chemical Identity and Significance of a Reissert Compound

This compound (CAS No. 844-25-7) is a synthetic organic compound that belongs to the class of N-acyl-1,2-dihydroisoquinoline-1-carbonitriles, commonly known as Reissert compounds.[1] These compounds are of significant interest in synthetic organic chemistry as versatile intermediates for the preparation of a wide range of substituted isoquinoline derivatives, which are scaffolds present in numerous biologically active molecules and natural products.[2][3] The unique reactivity of the C-1 position, facilitated by the cyano and benzoyl groups, allows for various chemical transformations, making it a valuable building block in medicinal chemistry.[2]

Understanding the fundamental physical and solubility properties of this compound is paramount for its effective handling, storage, and application in research and development. This guide aims to provide a consolidated resource of available data, alongside practical, field-proven methodologies for its experimental characterization.

Molecular Structure and Key Identifiers

The structural integrity of a compound dictates its physical and chemical behavior. The diagram below illustrates the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂N₂O | Alfa Chemistry[4], Moldb |

| Molecular Weight | 260.29 g/mol | Alfa Chemistry[4], Moldb, Sigma-Aldrich[5] |

| CAS Number | 844-25-7 | Alfa Chemistry[4], Moldb, Sigma-Aldrich[5] |

| Appearance | Pale brown to cream solid/rhombs | Organic Syntheses[2] |

| Melting Point | 125–127 °C | Organic Syntheses[2] |

| Boiling Point (Predicted) | 515.9 °C at 760 mmHg | Alfa Chemistry[4] |

| Density (Predicted) | 1.27 g/cm³ | Alfa Chemistry[4] |

| Flash Point (Predicted) | 265.8 °C | Alfa Chemistry[4] |

| XLogP3 (Predicted) | 3.0 | PubChemLite[6] |

Solubility Profile: A Practical Approach

The following table provides a qualitative prediction of solubility based on the structural characteristics of the molecule. These predictions should be experimentally verified.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large, nonpolar aromatic scaffold is expected to dominate, leading to poor aqueous solubility. |

| Methanol / Ethanol | High | Slightly Soluble | The presence of polar functional groups may allow for some interaction with polar protic solvents. |

| Acetone / Ethyl Acetate | Medium | Soluble | These solvents offer a balance of polarity that can effectively solvate both the polar and nonpolar regions of the molecule. Ethyl acetate is a known solvent for recrystallization.[2] |

| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds with mixed polarity. It is used as the reaction solvent in its synthesis.[2] |

| Toluene / Hexane | Low | Sparingly Soluble to Insoluble | The polar functional groups will likely limit solubility in nonpolar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination